molecular formula C13H19N3O2 B13984962 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide CAS No. 70379-99-6

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B13984962
CAS No.: 70379-99-6
M. Wt: 249.31 g/mol
InChI Key: NIKOBJAIBRCCLG-UHFFFAOYSA-N
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Description

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is an organic compound with a complex structure that includes a benzamide core, a methylcarbamoylamino group, and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide typically involves multiple steps. One common method includes the reaction of a benzamide derivative with a methylcarbamoylamino group under controlled conditions. The reaction may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, carbamates are often used as protecting groups for amines and can be installed and removed under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols or amines.

Scientific Research Applications

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(ethylcarbamoylamino)methyl]-N-propan-2-yl-benzamide
  • 4-[(methylcarbamoylamino)methyl]-N-butyl-benzamide
  • 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-toluamide

Uniqueness

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

70379-99-6

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-[(methylcarbamoylamino)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19N3O2/c1-9(2)16-12(17)11-6-4-10(5-7-11)8-15-13(18)14-3/h4-7,9H,8H2,1-3H3,(H,16,17)(H2,14,15,18)

InChI Key

NIKOBJAIBRCCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)NC

Origin of Product

United States

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